molecular formula C10H13BrO2S B6256739 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene CAS No. 942199-51-1

1-(bromomethyl)-4-(propane-2-sulfonyl)benzene

Cat. No. B6256739
CAS RN: 942199-51-1
M. Wt: 277.2
InChI Key:
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Description

1-(Bromomethyl)-4-(propane-2-sulfonyl)benzene, also known as BMPS, is an organosulfur compound that is widely used in scientific research. It is a versatile molecule with a wide range of applications, including synthesis, biochemical and physiological studies, and laboratory experiments. BMPS has been studied for its potential to act as an intermediate in organic synthesis, as a catalyst in biochemical and physiological studies, and as a reagent in lab experiments.

Scientific Research Applications

1-(bromomethyl)-4-(propane-2-sulfonyl)benzene has a wide range of scientific research applications, including organic synthesis, biochemical and physiological studies, and laboratory experiments. In organic synthesis, 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene can act as an intermediate in the synthesis of various organic compounds. In biochemical and physiological studies, 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene can act as a catalyst in the synthesis of various biological molecules. In laboratory experiments, 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene can be used as a reagent in various reactions.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene is dependent on the specific application. In organic synthesis, 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene acts as an intermediate in the synthesis of various organic compounds. In biochemical and physiological studies, 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene acts as a catalyst in the synthesis of various biological molecules. In laboratory experiments, 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene acts as a reagent in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene are not well understood. However, 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene has been studied for its potential to act as an intermediate in organic synthesis, as a catalyst in biochemical and physiological studies, and as a reagent in lab experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene in lab experiments include its high reactivity and low toxicity. 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene is a highly reactive compound, making it ideal for use in a variety of reactions. Additionally, 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene is relatively non-toxic, making it safe for use in laboratory experiments. The main limitation of using 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene in lab experiments is its potential to form unwanted byproducts.

Future Directions

The potential future directions for 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene are numerous. 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene could be used in the synthesis of novel organic compounds, the study of biochemical and physiological processes, and the development of new laboratory experiments. Additionally, 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene could be used in the development of new catalysts and reagents for use in various reactions. Finally, 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene could be used in the development of new drugs and medicines.

Synthesis Methods

1-(bromomethyl)-4-(propane-2-sulfonyl)benzene can be synthesized using a variety of methods, including the addition of bromomethyl-propane-2-sulfonyl chloride to benzene, the reaction of bromoacetaldehyde with propane-2-sulfonyl chloride, and the reaction of bromoacetaldehyde with propane-2-sulfonic acid. The most common method is the addition of bromomethyl-propane-2-sulfonyl chloride to benzene, which yields 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-4-(propane-2-sulfonyl)benzene involves the reaction of 4-(propane-2-sulfonyl)benzene with bromomethane in the presence of a base.", "Starting Materials": [ "4-(propane-2-sulfonyl)benzene", "Bromomethane", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-(propane-2-sulfonyl)benzene and bromomethane to a reaction flask", "Add base to the reaction flask to act as a catalyst", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then filter off any solids", "Wash the solids with a suitable solvent (e.g. diethyl ether) to remove any impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS RN

942199-51-1

Product Name

1-(bromomethyl)-4-(propane-2-sulfonyl)benzene

Molecular Formula

C10H13BrO2S

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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